

Benzofuran-2-carbonyl chloride solubility data

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Compound of Interest

Compound Name: *Benzofuran-2-carbonyl chloride*

Cat. No.: *B1581960*

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An In-depth Technical Guide to the Solubility of **Benzofuran-2-carbonyl Chloride**

Introduction

Benzofuran-2-carbonyl chloride (CAS No. 41717-28-6) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for a wide array of complex molecules. Its unique structure, featuring a benzofuran core coupled with a highly reactive acyl chloride moiety, makes it indispensable for the synthesis of pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} The efficiency, yield, and success of synthetic routes employing this intermediate are fundamentally dependent on its behavior in solution. A thorough understanding of its solubility is not merely a matter of convenience; it is a critical parameter that dictates solvent selection, reaction kinetics, purification strategies, and overall process viability.

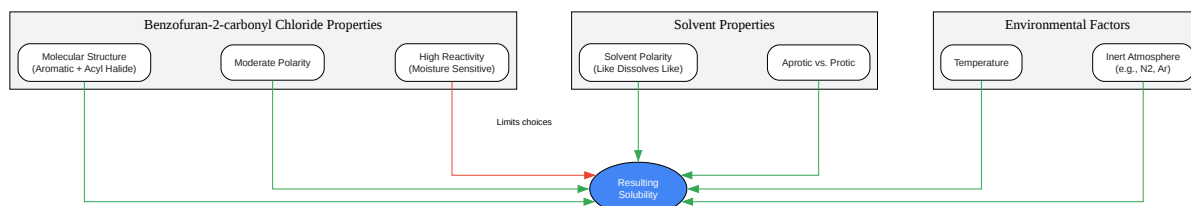
This technical guide provides a comprehensive overview of the solubility of **benzofuran-2-carbonyl chloride**. Moving beyond simple qualitative statements, we delve into the physicochemical principles governing its solubility, present available data, and offer a robust, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key synthetic intermediate.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For **benzofuran-2-carbonyl chloride**, the key characteristics are summarized below.

Property	Value	Source(s)
CAS Number	41717-28-6	[1][2][3]
Molecular Formula	C ₉ H ₅ ClO ₂	[1][2][3]
Molecular Weight	180.59 g/mol	[3][4]
Appearance	White to light yellow crystalline solid/powder	[3]
Melting Point	53-57 °C	[3][4]
Boiling Point	260.8 °C at 760 mmHg	[3]
Density	1.36 g/cm ³	[3]

The molecule's structure combines a moderately polar benzofuran ring system with a highly polar and reactive acyl chloride group.[2] This dual nature suggests that its solubility will be highest in organic solvents that can effectively solvate both the aromatic and the acyl portions of the molecule. Crucially, the acyl chloride functional group is highly susceptible to nucleophilic attack, especially by protic species like water, alcohols, and primary/secondary amines.[5] This reactivity means that for protic solvents, the compound does not truly "dissolve" but rather reacts, precluding their use as solvents for most applications.



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Caption: Key factors influencing the solubility of **benzofuran-2-carbonyl chloride**.

Solubility Profile: A Practical Summary

Direct quantitative solubility data for **benzofuran-2-carbonyl chloride** is not widely published in peer-reviewed literature. The available information is primarily qualitative, derived from supplier safety data sheets and established chemical principles of acyl halides.^[5]

Solvent	Solvent Type	Expected Solubility	Rationale & Commentary
Water	Protic	Insoluble (Reacts)	Insoluble and reacts, often violently, via hydrolysis to form benzofuran-2-carboxylic acid and HCl.[1][6] Cannot be used as a solvent.
Alcohols (Methanol, Ethanol)	Protic	Reacts	Rapidly reacts via alcoholysis to form the corresponding ester. Not suitable as a solvent.[5]
Chloroform (CHCl ₃)	Polar Aprotic	Slightly Soluble	Supplier data indicates slight solubility, which can be enhanced with sonication.[4][7] A common solvent for reactions involving acyl chlorides.
Acetonitrile (ACN)	Polar Aprotic	Slightly Soluble	Similar to chloroform, it is a suitable polar aprotic solvent.[4][7]
Dichloromethane (DCM)	Polar Aprotic	Soluble	Expected to be a good solvent due to its polarity and ability to dissolve many organic reagents without reacting. Often a preferred solvent for acylation reactions.

Tetrahydrofuran (THF)	Polar Aprotic (Ether)	Soluble	Generally a good solvent for a wide range of organic compounds. Care must be taken to use anhydrous THF, as residual water will react.
Toluene	Nonpolar	Slightly to Sparingly Soluble	As a nonpolar solvent, it is less effective at solvating the polar acyl chloride group. Solubility is likely limited but may be sufficient for some slurry-based reactions.
Hexanes / Heptane	Nonpolar	Sparingly Soluble / Insoluble	Poor solvents for this compound. Can be used as anti-solvents for precipitation or recrystallization.

Expert Insight: The term "soluble in organic solvents" is a common but imprecise descriptor.^[1]
^[5] For **benzofuran-2-carbonyl chloride**, the most effective solvents are anhydrous polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF). The slight solubility in acetonitrile and chloroform suggests that while they can be used, achieving higher concentrations may require heating or result in a slurry.^{[4][7]}

Experimental Protocol for Solubility Determination

To generate precise, application-specific solubility data, direct empirical measurement is essential. The following protocol describes a robust isothermal equilibrium method, designed to yield reliable data while accounting for the compound's reactivity.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The requirement for an inert atmosphere and anhydrous solvents directly addresses the known reactivity of the acyl chloride group.^[4] The inclusion of an equilibrium period ensures that the measurement reflects true thermodynamic solubility, not just a kinetically trapped supersaturated state.

Objective

To determine the saturation solubility of **benzofuran-2-carbonyl chloride** in a chosen anhydrous organic solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment

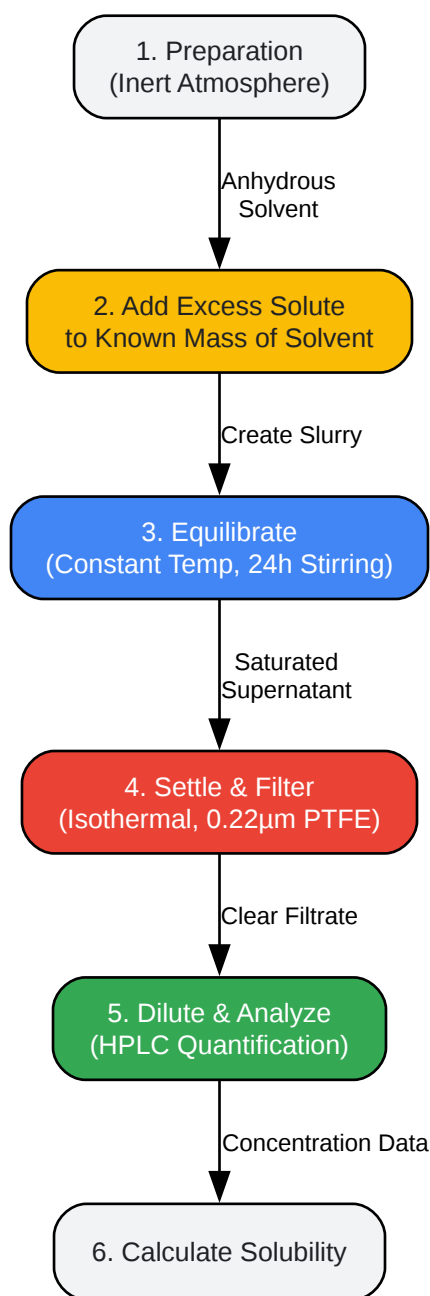
- **Benzofuran-2-carbonyl chloride** (purity $\geq 97\%$)
- Anhydrous solvent of choice (e.g., DCM, THF)
- Glass vials with PTFE-lined screw caps
- Magnetic stirrer and stir bars
- Constant temperature bath or incubator
- Syringes and 0.22 μm PTFE syringe filters
- Analytical balance (± 0.1 mg)
- Inert gas supply (Nitrogen or Argon) with manifold
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for **benzofuran-2-carbonyl chloride**.

Step-by-Step Methodology

- Preparation (Inert Atmosphere):
 - Rationale: **Benzofuran-2-carbonyl chloride** is moisture-sensitive.^[4] Excluding atmospheric moisture is critical to prevent hydrolysis, which would consume the solute and yield inaccurate results.

- Procedure: Place several clean, dry vials in a desiccator under vacuum and backfill with inert gas. Transfer the vials to a glove box or use a Schlenk line for all subsequent manipulations.
- Sample Preparation:
 - Rationale: A gravimetric approach ensures precise quantification of both solute and solvent.
 - Procedure: To each vial, add a pre-weighed amount of solvent (e.g., 2.00 mL, mass calculated from density). Then, add an excess amount of **benzofuran-2-carbonyl chloride** to ensure that a saturated solution is formed and solid remains. Cap the vials tightly.
- Equilibration:
 - Rationale: Solubility is an equilibrium property. The system must be given sufficient time at a constant temperature for the rates of dissolution and precipitation to become equal.
 - Procedure: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Stir the slurries vigorously for a minimum of 24 hours to ensure equilibrium is reached.
- Sample Extraction and Filtration:
 - Rationale: It is crucial to separate the saturated supernatant from the excess solid without altering the temperature or composition. Filtration removes undissolved particles that would inflate the measured concentration.
 - Procedure: After the equilibration period, stop stirring and allow the excess solid to settle for 1-2 hours inside the temperature bath. Carefully draw a known volume of the clear supernatant into a syringe pre-warmed to the experimental temperature and fitted with a 0.22 μm PTFE filter. Immediately dispense the filtered solution into a pre-weighed volumetric flask.
- Gravimetric and Chromatographic Analysis:

- Rationale: HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution.
- Procedure:
 - Determine the mass of the collected supernatant.
 - Dilute the sample accurately with the mobile phase to a concentration within the calibrated range of the HPLC method.
 - Analyze the diluted sample by HPLC to determine the precise concentration (e.g., in mg/mL).
- Calculation:
 - Rationale: Convert the measured concentration into standard solubility units.
 - Procedure:
 - $\text{Solubility (mg/mL)} = (\text{Concentration from HPLC}) \times (\text{Dilution Factor})$
 - $\text{Solubility (g/100g solvent)} = [\text{Mass of Solute} / \text{Mass of Solvent}] \times 100$



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